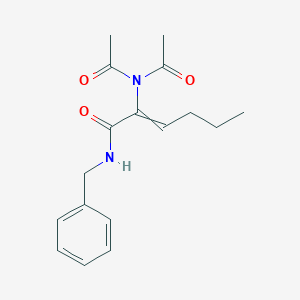![molecular formula C10H8ClN3 B14382206 N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride CAS No. 90017-11-1](/img/structure/B14382206.png)
N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride is an organic compound characterized by the presence of a cyano group, a phenyl group, and a hydrazonoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride typically involves the reaction of cyanoacetic acid derivatives with hydrazine derivatives under specific conditions. One common method involves the condensation of cyanoacetic acid with phenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazonoyl derivatives.
Applications De Recherche Scientifique
N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydrazonoyl chloride moiety can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[Cyano(phenyl)methylidene]methanehydrazonoyl chloride
- N-[Cyano(phenyl)methylidene]propanehydrazonoyl chloride
- N-[Cyano(phenyl)methylidene]butanehydrazonoyl chloride
Uniqueness
N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both a cyano group and a hydrazonoyl chloride moiety allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
90017-11-1 |
|---|---|
Formule moléculaire |
C10H8ClN3 |
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
N-(1-chloroethylideneamino)benzenecarboximidoyl cyanide |
InChI |
InChI=1S/C10H8ClN3/c1-8(11)13-14-10(7-12)9-5-3-2-4-6-9/h2-6H,1H3 |
Clé InChI |
JHBAQBNZQSGICC-UHFFFAOYSA-N |
SMILES canonique |
CC(=NN=C(C#N)C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate](/img/structure/B14382134.png)
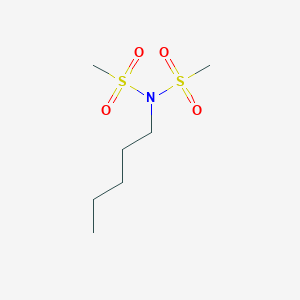
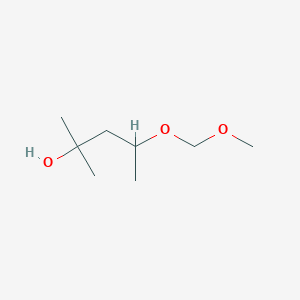

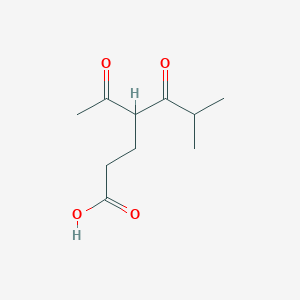

![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
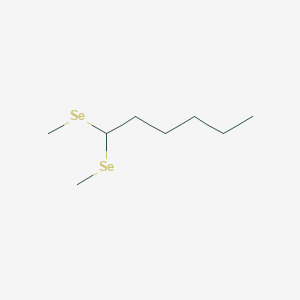

![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
![1-[(E)-Phenyldiazenyl]-1H-pyrazole](/img/structure/B14382198.png)

![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
